N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5OS/c1-14-2-8-17(9-3-14)25-10-11-26-19(25)23-24-20(26)28-13-18(27)22-12-15-4-6-16(21)7-5-15/h2-9H,10-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPCMHZXOHGCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, particularly in the context of cancer therapy and other therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exert its effects through:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis in cancer cells.
- Modulation of signaling pathways associated with tumor growth and metastasis.
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound. The following table summarizes its effects on various cancer cell lines:
| Cell Line | Effect Observed | Mechanism |
|---|---|---|
| HL-60 (Leukemia) | Decreased viability and induced apoptosis | Activation of caspase pathways |
| A549 (Lung Cancer) | Inhibited proliferation | Cell cycle arrest at G0/G1 phase |
| MCF-7 (Breast Cancer) | Induced differentiation and reduced growth | Modulation of estrogen receptor signaling |
| HeLa (Cervical Cancer) | Decreased migration and invasion | Inhibition of matrix metalloproteinases (MMPs) |
Other Biological Activities
In addition to its anticancer effects, preliminary studies suggest that this compound may also possess:
- Antimicrobial activity , inhibiting the growth of certain bacterial strains.
- Anti-inflammatory properties , potentially modulating cytokine release.
Case Study 1: Anticancer Efficacy
A study conducted on the HL-60 cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The mechanism was traced back to the activation of apoptotic pathways involving caspase 3 and caspase 9.
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation using murine macrophages, the compound showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent. This effect was attributed to the inhibition of NF-kB signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The thioacetamide moiety is shared with ’s triazinoindole derivative, suggesting shared reactivity (e.g., disulfide formation or metal coordination) .
- Lower synthesis yields (e.g., 27% in ) highlight challenges in imidazo-triazol functionalization, possibly due to steric hindrance from p-tolyl groups .
Cytotoxicity and Antiviral Potential
- ’s analog : Exhibits cytotoxicity in preliminary testing, likely due to the 4-methylbenzoyl group’s electron-withdrawing effects . The target’s fluorine atom may reduce cytotoxicity while retaining bioactivity.
- ’s analog: Ethyl 1-(7-phenyl-imidazo-triazol-3-yl)formate shows antiviral activity against human adenovirus 5 (Ad-5) and enterovirus (Echo-9). The target’s thioacetamide and fluorobenzyl groups may enhance binding to viral proteases or polymerases .
Antioxidant and Antimicrobial Activity
Physicochemical and Spectral Properties
- Tautomerism : ’s triazoles exist as thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands. The target’s thioacetamide may adopt similar tautomeric states, influencing solubility and reactivity .
- Spectral Data : ’s guanidine derivative showed NH stretches at 3278–3414 cm⁻¹, comparable to the target’s expected NH/amide vibrations .
Q & A
Basic Questions
Q. What are the key synthetic strategies for synthesizing N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide?
- The synthesis typically involves multi-step reactions starting with thiol precursors and acetamide derivatives. Key steps include:
- Thioether formation : Coupling a thiol-containing intermediate (e.g., imidazo-triazol-thiol) with a bromoacetamide derivative under basic conditions (e.g., triethylamine in DMF or DMSO) .
- Heterocyclic core construction : Cyclization reactions to form the imidazo[2,1-c][1,2,4]triazol moiety, often requiring precise temperature control (60–80°C) and anhydrous solvents .
- Purification : Chromatography (e.g., silica gel column) or recrystallization to achieve >95% purity .
Q. How is the compound characterized to confirm its structural integrity?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm; thioether methylene at δ 3.8–4.0 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 480.1540 in HRMS for structurally similar compounds) .
- Chromatography : TLC or HPLC monitors reaction progress and purity .
Q. What functional groups contribute to the compound’s stability and reactivity?
- Fluorobenzyl group : Enhances metabolic stability via C-F bond resistance to oxidation .
- Thioether linkage : Prone to oxidative degradation; storage under inert atmosphere (N₂/Ar) is recommended .
- Imidazo-triazol core : Stabilizes π-π stacking interactions in target binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Substituent variation :
- p-Tolyl vs. methoxyphenyl : Replacing the p-tolyl group with electron-donating substituents (e.g., methoxy) increases solubility but may reduce target affinity .
- Fluorine positioning : Para-fluorine on benzyl enhances binding to hydrophobic pockets (e.g., kinase ATP-binding sites), while meta-substitution reduces activity .
Q. What experimental approaches resolve contradictions in reported biological activities?
- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
- Dose-response profiling : Use logarithmic concentration ranges (1 nM–100 µM) to validate potency thresholds and rule out assay artifacts .
Q. How can reaction conditions be optimized for scalable synthesis?
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to reduce reaction time from 24h to 6h .
- Process analytics : Implement in-line FTIR to monitor intermediate formation and minimize byproducts .
Q. What in silico methods predict target interactions and binding modes?
- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), prioritizing poses with hydrogen bonds to the triazol nitrogen and hydrophobic contacts with fluorobenzyl .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residue interactions (e.g., Lys721 in EGFR) .
Q. How can X-ray crystallography elucidate mechanistic insights?
- Co-crystallization : Soak the compound with purified target proteins (e.g., cytochrome P450) in crystallization buffers (e.g., 20% PEG 3350) to resolve binding conformations .
- Data refinement : Use PHENIX for structure refinement, focusing on electron density maps for the thioether and fluorobenzyl groups .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
